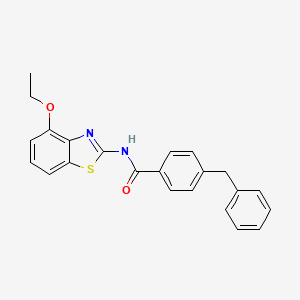

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antidiabetic Agents

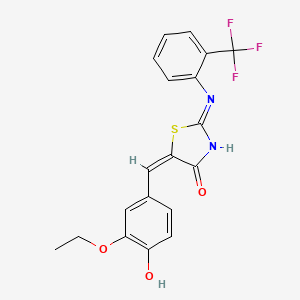

Benzamide derivatives, particularly those related to thiazolidine-2,4-diones, have been identified as potential antihyperglycemic agents. This discovery stems from a structure-activity relationship study aiming to find new treatments for diabetes mellitus. One such compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), emerged as a candidate drug, indicating the relevance of benzothiazole derivatives in developing antidiabetic medications (Nomura et al., 1999).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has highlighted the antimicrobial potential of benzothiazole compounds. Some of these molecules exhibited potent activity against pathogenic strains, surpassing reference drugs in efficacy, especially against Gram-positive bacteria and Candida strains. This finding underscores the benzothiazole derivatives' promise in addressing antibiotic resistance and developing new antimicrobial agents (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibiting properties on carbon steel in acidic environments. Two specific benzothiazole compounds demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors, offering insights into protective coatings and corrosion-resistant materials (Hu et al., 2016).

Organic Synthesis and Material Science

The development of green chemistry approaches for synthesizing benzothiazole compounds is a testament to their importance in both organic synthesis and environmental sustainability. Recent advances involve eco-friendly methods, utilizing raw materials like carbon dioxide (CO2) and aiming for processes with minimal environmental impact. Such endeavors highlight the role of benzothiazole derivatives in promoting sustainable chemical practices and their continued relevance in synthesizing bioactive molecules (Gao et al., 2020).

Anticancer and Antiviral Activities

Benzothiazole derivatives have been identified for their potential in treating various cancers and viral infections, including their role as histone deacetylase inhibitors, which could ameliorate Alzheimer's disease phenotypes. Additionally, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, demonstrating the versatility and potential of benzothiazole derivatives in developing novel therapeutic agents (Lee et al., 2018).

properties

IUPAC Name |

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-2-27-19-9-6-10-20-21(19)24-23(28-20)25-22(26)18-13-11-17(12-14-18)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUYSCOOTWERQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)

![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)

![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)